molecular formula C10H10ClNO2 B11890956 6-(Aminomethyl)-2H-chromen-2-one hydrochloride

6-(Aminomethyl)-2H-chromen-2-one hydrochloride

Cat. No.: B11890956
M. Wt: 211.64 g/mol
InChI Key: JRBZVCUQOCTLNO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a functionalized coumarin derivative of significant interest in medicinal chemistry and neuroscience research. The coumarin (chromen-2-one) scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous natural products . This compound is valued primarily as a key synthetic intermediate or building block for the construction of more complex, biologically active molecules. Researchers utilize its reactive aminomethyl group to link the coumarin core to other pharmacophores via amide bond formation or alkylation, creating hybrid compounds for high-throughput screening . Such hybrids are frequently explored in the development of potential therapeutics for central nervous system (CNS) disorders. Chromen-2-one derivatives have been investigated for their role as monoamine neurotransmitter re-uptake inhibitors, which is a key mechanism for treating conditions like depression and pain . Furthermore, chromenone-based compounds are an emerging scaffold in anti-Alzheimer's drug discovery. They exhibit multi-target activity against key pathological pathways, including inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase (BACE-1) . The structural motif is also being explored in the design of inhibitors for cancer-associated enzymes, such as the transmembrane tumor-associated carbonic anhydrase (CA) isoform hCA IX . CAS RN: 1255098-94-2 Molecular Formula: C₁₀H₁₀ClNO₂ Molecular Weight: 211.65 This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

6-(aminomethyl)chromen-2-one;hydrochloride

InChI

InChI=1S/C10H9NO2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6,11H2;1H

InChI Key

JRBZVCUQOCTLNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with chromen-2-one (coumarin) as the starting material.

    Aminomethylation: The chromen-2-one undergoes aminomethylation at the 6-position. This can be achieved using formaldehyde and a primary amine under acidic conditions to form the aminomethyl derivative.

    Hydrochloride Formation: The aminomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the aminomethylation and hydrochloride formation in a controlled environment.

    Continuous Flow Systems: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The protonated amine in the hydrochloride salt facilitates nucleophilic displacement under basic conditions. Examples include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms secondary amines. For instance, coupling with benzyl bromides generates N-benzyl derivatives, as seen in analogous coumarin-3-carboxamide syntheses .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides. This parallels methods for synthesizing coumarin-3-carboxylic acid derivatives .

Example Reaction:
6-(Aminomethyl)-2H-chromen-2-one hydrochloride+R-X6-((Alkyl/Acyl)aminomethyl)-2H-chromen-2-one\text{6-(Aminomethyl)-2H-chromen-2-one hydrochloride} + \text{R-X} \rightarrow \text{6-((Alkyl/Acyl)aminomethyl)-2H-chromen-2-one}
(Conditions: Base (K2_2CO3_3), polar aprotic solvent (DMF), 60–80°C) .

Condensation Reactions

The primary amine participates in Schiff base formation and cyclocondensations:

  • Schiff Base Synthesis : Reacts with aldehydes/ketones (e.g., salicylaldehyde) to form imines. These intermediates are precursors for heterocycles like thiazolidinones .

  • Heterocycle Formation : Condensation with thioureas or CS2_2 under acidic conditions produces thiazole derivatives. Similar pathways are reported for 3-acetylcoumarins .

Example Reaction with CS2_22:
6-(Aminomethyl)-2H-chromen-2-one+CS26-((Thiazolidin-2-ylidene)methyl)-2H-chromen-2-one\text{6-(Aminomethyl)-2H-chromen-2-one} + \text{CS}_2 \rightarrow \text{6-((Thiazolidin-2-ylidene)methyl)-2H-chromen-2-one}
(Conditions: H2_2SO4_4, reflux) .

Electrophilic Aromatic Substitution

The coumarin ring undergoes substitutions at positions 5, 7, or 8 due to electron-withdrawing lactone effects:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at position 7, enhancing bioactivity .

  • Halogenation : Br2_2/FeCl3_3 brominates the aromatic ring, as demonstrated in 6-bromo-2H-chromen-2-one syntheses .

Table 1: Electrophilic Substitution Reactions

ReactionReagents/ConditionsPositionYield (%)Reference
NitrationHNO3_3/H2_2SO4_4, 0°C775–85
BrominationBr2_2, FeCl3_3, CHCl3_3680–90

Cycloaddition and Multicomponent Reactions

The aminomethyl group enables participation in click chemistry:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with azides to form triazoles, enhancing molecular complexity. This mirrors methods for coumarin-triazole hybrids .

  • Biginelli Reaction : Forms dihydropyrimidinones with aldehydes and urea derivatives under acid catalysis .

Example CuAAC Reaction:
6-(Aminomethyl)-2H-chromen-2-one+R-N36-((1,2,3-Triazol-1-yl)methyl)-2H-chromen-2-one\text{6-(Aminomethyl)-2H-chromen-2-one} + \text{R-N}_3 \rightarrow \text{6-((1,2,3-Triazol-1-yl)methyl)-2H-chromen-2-one}
(Conditions: CuSO4_4, sodium ascorbate, H2_2O/tert-BuOH) .

Reductive Amination

The amine reacts with carbonyl compounds (e.g., ketones) under reducing conditions (NaBH4_4, H2_2/Pd-C) to form secondary amines. This strategy is employed in coumarin-based drug candidates .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to regenerate the free amine, altering solubility for downstream applications .

Photochemical Reactions

The coumarin core exhibits [2+2] photodimerization under UV light, forming cyclobutane-linked dimers. This property is exploited in materials science .

Key Challenges and Opportunities:

  • Toxicity of Reagents : Methods using piperidine or propylphosphonic anhydride require greener alternatives .

  • Regioselectivity : Electrophilic substitutions need precise control to avoid polysubstitution .

  • Biological Relevance : Hybrids with triazoles or thiazoles show anticancer potential but require SAR studies .

Scientific Research Applications

Overview

6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a compound with a unique structural configuration that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its ability to interact with biological systems, making it a subject of interest for therapeutic applications.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis . The compound has demonstrated selective inhibition against isoforms CA IX and CA XIII, which are associated with cancer progression.
  • Interaction with Receptors : The amine group in the structure allows for hydrogen bonding with proteins and nucleic acids, potentially influencing enzyme activity and cellular processes.

Chemical Synthesis

Due to its importance in medicinal chemistry, several synthetic routes have been developed to produce this compound:

  • Synthesis Methodology : The synthesis typically involves the reaction of 2-hydroxyacetophenone with formaldehyde and an amine under acidic conditions. This process often yields high purity products suitable for research applications .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The 6-aminomethyl group undergoes nucleophilic reactions (e.g., acylation), enabling diversification into amide or Schiff base derivatives .
  • Steric Effects : Ortho-substituted coumarins (e.g., 3,4-dimethyl) show reduced reaction yields compared to para/meta-substituted analogs due to steric hindrance .
  • Salt vs. Free Base: Hydrochloride salts (e.g., 6-aminocoumarin HCl) offer improved handling and stability over free bases, critical for industrial-scale applications .

Biological Activity

6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a synthetic compound belonging to the class of chromenones, characterized by its benzopyranone structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, which suggest potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C10H10ClN1O2. The presence of an amino group attached to the methylene carbon enhances its reactivity and biological potential. Various synthetic methods have been employed to produce this compound, highlighting its versatility in organic chemistry.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on cholinesterases (ChEs), particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that it can effectively inhibit these enzymes, which are implicated in neurodegenerative disorders such as Alzheimer's disease. The structure-activity relationship indicates that modifications on the chromenone scaffold can enhance inhibitory potency .

Anticancer Properties

There is growing evidence supporting the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, including human colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death and inhibition of tumor growth .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was tested for its effects on neuronal cell viability under oxidative stress conditions. Results indicated a significant increase in cell survival rates compared to untreated controls, suggesting its potential as a neuroprotective agent against oxidative damage .

Case Study 2: Antitumor Activity

Another case study evaluated the compound's effects on human colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. The IC50 values were recorded at submicromolar concentrations, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative analysis with similar compounds reveals that the presence of the aminomethyl group significantly enhances both enzyme inhibition and cytotoxicity against cancer cells.

Compound Structural Features Biological Activity
6-Amino-2H-chromen-2-oneLacks aminomethyl groupLower enzyme inhibition
4-Aminomethyl-7-methoxy-2H-chromen-2-oneMethoxy group at position 7Moderate activity against ChEs
This compound Aminomethyl group at position 6High potency against ChEs and anticancer activity

Q & A

Q. What synthetic routes are commonly employed for the preparation of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride?

A key method involves palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of structurally related benzoxazinone derivatives. Deprotection of intermediates using hydrochloric acid (4 M in dioxane) yields the final hydrochloride salt . Alternative routes may utilize brominated precursors (e.g., 6-bromo-2H-chromen-2-one) for functionalization, with careful control of reaction stoichiometry to avoid over-alkylation .

Q. How is the purity and identity of this compound validated in academic research?

Methodological validation typically combines:

  • HPLC : To assess purity (>95% threshold recommended) using reverse-phase columns and UV detection at λ = 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₀H₁₀ClNO₂: 211.05 g/mol) .
  • ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 6.8–7.5 ppm) and the aminomethyl group (δ 3.2–3.8 ppm) .

Q. What crystallographic tools are recommended for structural elucidation of this compound?

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. ORTEP-3 is advised for generating publication-quality thermal ellipsoid diagrams . For example, related chromenone derivatives exhibit planar coumarin cores with deviations <0.02 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., aminomethyl proton splitting) often arise from solvent polarity or salt form variations. To mitigate:

  • Use deuterated DMSO or HCl-doped CDCl₃ to stabilize the hydrochloride form .
  • Compare with computational models (DFT-based NMR prediction) to validate assignments . Contradictions in mass spectra (e.g., fragment ion m/z ratios) may indicate residual solvents; employ high-vacuum drying and TGA-MS to confirm .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Critical factors include:

  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling, with a 1:1.2 molar ratio of boronate to halide precursor .
  • Acid Deprotection : HCl concentration ≥4 M ensures complete deprotection without side reactions (e.g., chromenone ring hydrolysis) .
  • Purification : Gradient flash chromatography (SiO₂, hexane/EtOAc 4:1 to 1:1) isolates the product with >90% recovery .

Q. How do researchers address impurities like regioisomers or by-products in this compound?

Impurities are identified via:

  • 2D NMR (COSY, HSQC) : To distinguish regioisomers (e.g., 5- vs. 6-aminomethyl substitution) .
  • LC-MS/MS : Detects by-products (e.g., over-alkylated species) at trace levels (<0.1%) . Mitigation involves optimizing reaction temperature (60–80°C for selectivity) and using scavenger resins (e.g., QuadraPure™ to remove Pd residues) .

Methodological Challenges and Data Analysis

Q. What computational approaches aid in predicting the biological activity of 6-(Aminomethyl)-2H-chromen-2-one derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs) .
  • ADMET Prediction : SwissADME or pkCSM to assess solubility (LogP ≈ 1.5) and blood-brain barrier penetration .
  • SAR Studies : Modify the aminomethyl group to evaluate potency changes (e.g., substituting with bulkier amines reduces bioavailability) .

Q. How are stability studies designed for this compound under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) with UV/Vis tracking .
  • Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C, guiding storage conditions (desiccated, −20°C) .

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